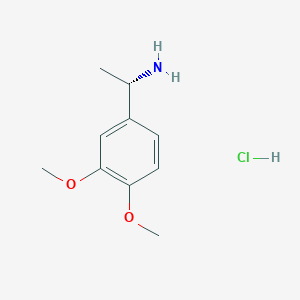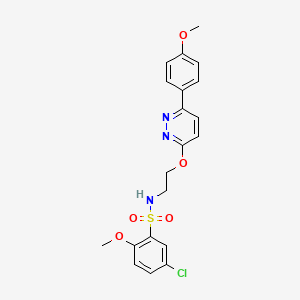
(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride, also known as 3,4-dimethoxybenzylamine hydrochloride, is a chemical compound used in various scientific research applications. It is a white crystalline solid, soluble in water, and has the chemical formula C8H14ClNO2. This compound is derived from benzyl amine, a primary amine with a benzyl group attached to its nitrogen atom. It is an important intermediate in the synthesis of pharmaceuticals, including antibiotics and antifungals, as well as a variety of other compounds.
科学的研究の応用
(1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride is used in a variety of scientific research applications. It has been used as a substrate in enzyme kinetics studies, as a ligand in affinity chromatography, and as a reagent in organic synthesis. Additionally, it has been used as a starting material in the synthesis of a variety of other compounds, including antibiotics and antifungals.
作用機序
The mechanism of action of (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride is not well understood. However, it is believed to interact with amine-containing substrates, such as proteins, in a manner similar to that of other primary amines. Specifically, it is believed to form hydrogen bonds with the substrate, resulting in the formation of an intermediate complex. This complex then undergoes a conformational change, resulting in the formation of a product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride are largely unknown. However, it has been suggested that this compound may act as an inhibitor of various enzymes, including monoamine oxidase and acetylcholinesterase. Additionally, it has been suggested that this compound may act as a substrate for various enzymes, including cytochrome P450 and aldehyde oxidase.
実験室実験の利点と制限
The advantages of using (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its relatively low toxicity. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. The main limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict its effects in certain experimental conditions.
将来の方向性
There are a number of potential future directions for research on (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride. These include further investigation into its mechanism of action and its potential effects on various biochemical and physiological processes. Additionally, further research into its use as a substrate or inhibitor of various enzymes could yield valuable insights into its utility in a variety of scientific research applications. Finally, further research into its potential use as a starting material in the synthesis of various other compounds could lead to the development of novel pharmaceuticals and other compounds.
合成法
The synthesis of (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride is typically accomplished through a two-step procedure. The first step involves the reaction of benzyl amine with (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired product, (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine. The second step involves the addition of hydrochloric acid to the amine, resulting in the formation of the hydrochloride salt.
特性
IUPAC Name |
(1S)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHFDOBOSKIMTO-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)


![3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2854855.png)

![1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2854859.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2854862.png)
![N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2854866.png)
![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)


![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)
